![molecular formula C17H10N2O6 B14385015 3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) CAS No. 89444-57-5](/img/structure/B14385015.png)
3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) is a complex organic compound characterized by its unique structure, which includes two pyrano[2,3-c]pyridin-2-one moieties linked by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) typically involves the reaction of 4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two pyrano[2,3-c]pyridin-2-one units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Similar structure but with a methyl group at the 6-position.
4-Hydroxy-6-methyl-2H-pyran-2-one: A simpler compound with a single pyranone ring.
2H-Pyran-2-one: The core structure without additional functional groups.
Uniqueness
3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) is unique due to its methylene-bridged bis-pyrano[2,3-c]pyridin-2-one structure, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
89444-57-5 |
|---|---|
Fórmula molecular |
C17H10N2O6 |
Peso molecular |
338.27 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(4-hydroxy-2-oxopyrano[2,3-c]pyridin-3-yl)methyl]pyrano[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C17H10N2O6/c20-14-8-1-3-18-6-12(8)24-16(22)10(14)5-11-15(21)9-2-4-19-7-13(9)25-17(11)23/h1-4,6-7,20-21H,5H2 |
Clave InChI |
JOOHFJLSNBOCTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C(=C(C(=O)O2)CC3=C(C4=C(C=NC=C4)OC3=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)


![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)

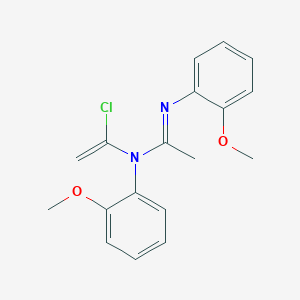
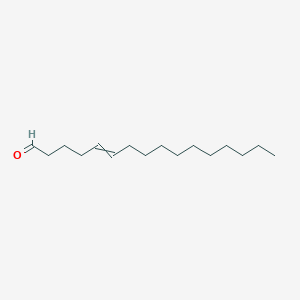

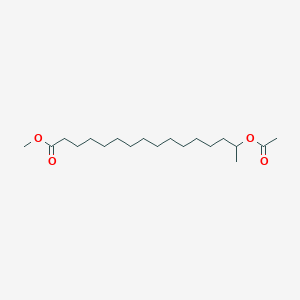
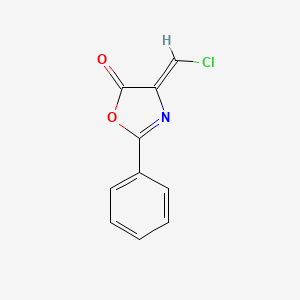
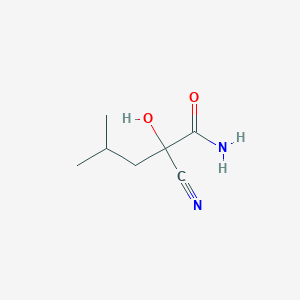

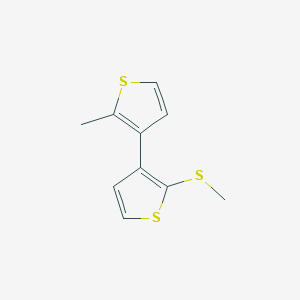
![3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14385014.png)
